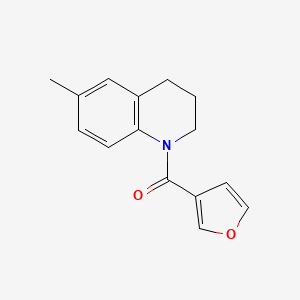
furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone, also known as FMQM, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FMQM belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
科学研究应用
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a cytotoxic agent against cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
In Alzheimer's disease and Parkinson's disease research, this compound has been studied for its neuroprotective effects. It has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein proteins, which are implicated in the pathogenesis of these neurodegenerative diseases. This compound has also been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
作用机制
The mechanism of action of furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to interact with various proteins and enzymes, including caspases, Aβ, and alpha-synuclein. It has also been found to modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth and metastasis. In animal models of Alzheimer's disease and Parkinson's disease, this compound has been shown to improve cognitive function, reduce oxidative stress, and inhibit protein aggregation.
实验室实验的优点和局限性
Furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several advantages for lab experiments, including its high yield and purity, scalability for large-scale production, and potential therapeutic applications in various diseases. However, this compound also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Further studies are needed to optimize the formulation and dosage of this compound for clinical use.
未来方向
There are several future directions for the research on furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone. First, more studies are needed to elucidate the mechanism of action of this compound and its interactions with various proteins and enzymes. Second, the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes, should be explored. Third, the formulation and dosage of this compound should be optimized for clinical use. Finally, the safety and toxicity of this compound should be thoroughly evaluated in preclinical and clinical studies.
合成方法
The synthesis of furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves the reaction of 6-methyl-3,4-dihydro-2H-quinolin-1-amine with furan-3-carboxaldehyde in the presence of a catalyst. The resulting product is purified using column chromatography to obtain this compound in high yield and purity. The synthesis of this compound has been optimized to improve its efficiency and scalability for large-scale production.
属性
IUPAC Name |
furan-3-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-4-5-14-12(9-11)3-2-7-16(14)15(17)13-6-8-18-10-13/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMZSZRNDOUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
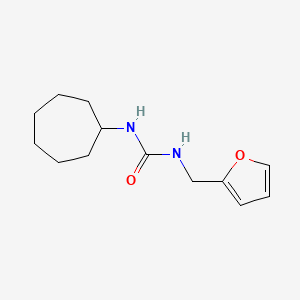
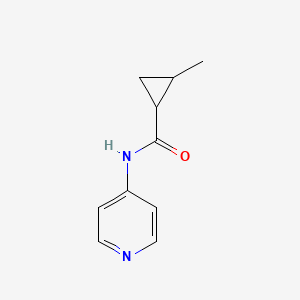
![N-[1-(5-methylfuran-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7503561.png)

![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
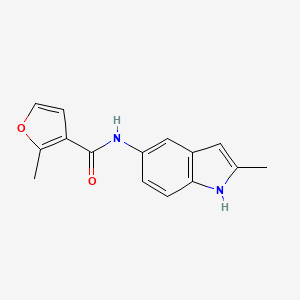
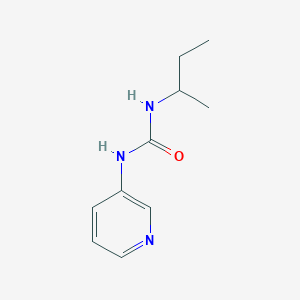


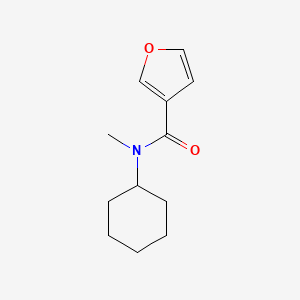
![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
![N-[(4-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503620.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
